Rsv/iav-IN-1

Description

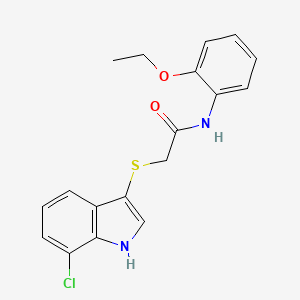

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H17ClN2O2S |

|---|---|

Molecular Weight |

360.9 g/mol |

IUPAC Name |

2-[(7-chloro-1H-indol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C18H17ClN2O2S/c1-2-23-15-9-4-3-8-14(15)21-17(22)11-24-16-10-20-18-12(16)6-5-7-13(18)19/h3-10,20H,2,11H2,1H3,(H,21,22) |

InChI Key |

CMSIMEXKBOJMND-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=CNC3=C2C=CC=C3Cl |

Origin of Product |

United States |

Mechanistic Elucidation of Rsv/iav in 1 S Antiviral Action

Characterization of Viral Protein Targets

Rsv/iav-IN-1 exerts its antiviral effects by directly interfering with the function of critical viral proteins, including the RNA polymerase and fusion proteins of both RSV and IAV.

Inhibition of Viral RNA Polymerase Function in RSV and IAV Replication

The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication and transcription of the viral genomes of both RSV and IAV. This compound has been shown to inhibit the RdRp activity of both viruses. medchemexpress.com For instance, a related dual inhibitor, RSV/IAV-IN-3, significantly inhibits the luciferase activity in a dose-dependent manner in an IAV minigenome assay, which is a common method to assess RdRp function. medchemexpress.com This inhibition of the polymerase complex effectively halts the synthesis of new viral RNA, a critical step for viral propagation.

Several other compounds that target the RdRp of either RSV or IAV highlight the importance of this enzyme as an antiviral target. For example, ALS-8112, a nucleoside analog, is converted intracellularly to its active triphosphate form, which then inhibits the RSV polymerase, leading to chain termination of RNA synthesis. nih.gov Similarly, a metabolite of the drug Enisamium has been found to inhibit influenza virus RNA synthesis. medrxiv.org These examples underscore the validity of targeting viral polymerases as a strategy for antiviral development, a strategy effectively employed by this compound.

Disruption of Viral Fusion Protein (F protein, HA protein) Mediated Processes

Viral entry into host cells is a critical first step in infection, mediated by fusion proteins on the viral envelope. In RSV, this is primarily the fusion (F) protein, while in IAV, it is the hemagglutinin (HA) protein. researchgate.netphysiology.org These proteins facilitate the fusion of the viral and host cell membranes, allowing the viral genome to enter the cytoplasm. This compound is understood to interfere with these processes, although the precise molecular interactions are still under investigation.

The RSV F protein is a major target for antiviral drugs. researchgate.net For example, the small molecule CL-A3-7 has been shown to suppress RSV infection by inhibiting the viral F protein and the host insulin-like growth factor 1 receptor (IGF1R), thereby limiting viral entry. mdpi.com Similarly, Ziresovir directly targets the RSV F protein, preventing the virus from penetrating host cells. mdpi.com For IAV, the HA protein's interaction with sialic acid on the host cell surface is the initial step for entry. researchgate.net While direct evidence for this compound's interaction with the HA protein is still emerging, its dual activity suggests a mechanism that could disrupt this crucial step.

Modulation of Other Essential Viral Enzymes or Structural Components

Beyond the polymerase and fusion proteins, other viral components are essential for the viral life cycle and can be targeted by antiviral agents. For RSV, the matrix (M) protein plays a key role in virus assembly and budding. physiology.orgnih.gov The M protein shuttles into the nucleus early in infection and its subsequent export to the cytoplasm is crucial for forming new virus particles. nih.govnih.gov Inhibition of this nuclear export process has been shown to reduce RSV replication. nih.govnih.gov

The nucleocapsid (N) protein, which encapsidates the viral genome, is another important target. RSV604, for instance, is an RSV inhibitor that targets the N protein. medchemexpress.commedchemexpress.com For IAV, the nucleoprotein (NP) is essential for the transport of the viral ribonucleoprotein (vRNP) complexes from the nucleus to the cytoplasm, a process that is also a target for antiviral intervention. researchgate.net While the specific effects of this compound on these other viral components are not yet fully detailed, its broad-spectrum activity suggests it may modulate multiple viral targets.

Investigation of Host Factor Interactions

Viruses are obligate intracellular parasites and rely heavily on host cellular machinery to complete their life cycle. This compound has been found to interfere with key host factors, further contributing to its antiviral efficacy.

Interference with Nucleocytoplasmic Transport Pathways (e.g., XPO1/CRM1 inhibition)

A critical host pathway co-opted by many viruses, including RSV and IAV, is the nucleocytoplasmic transport system, particularly the nuclear export protein Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1). nih.govresearchgate.net This protein mediates the export of various proteins and RNA from the nucleus to the cytoplasm.

Both RSV and IAV utilize XPO1/CRM1 for the nuclear export of their viral proteins. The RSV matrix (M) protein and the IAV nucleoprotein (NP) are known to be exported from the nucleus via this pathway, a step that is essential for viral assembly. nih.govresearchgate.net Inhibitors of XPO1/CRM1, such as Selinexor and Verdinexor (KPT-335), have demonstrated antiviral activity against both RSV and IAV by blocking this transport and causing the nuclear accumulation of viral proteins, thereby preventing the formation of new virions. nih.govresearchgate.net Silencing the XPO1 gene has also been shown to reduce influenza virus replication. researchgate.net The mechanism of this compound likely involves a similar interference with this crucial host pathway, effectively trapping viral components in the nucleus.

Targeting Host Proteins Critical for Viral Lifecycle

Beyond the XPO1/CRM1 pathway, viruses rely on a multitude of other host proteins for their replication. Recent large-scale genetic screens have identified numerous host factors that are essential for the replication of respiratory viruses like RSV and IAV. pnas.org For example, the conserved oligomeric Golgi (COG) complex has been identified as important for both viruses. pnas.org

Furthermore, RSV has been shown to interact with host proteins involved in cellular metabolism and immune signaling. For instance, the RSV non-structural protein 1 (NS1) can interact with the host mitochondrial protein TUFM, leading to mitophagy and suppression of the host's interferon response. nih.govasm.org RSV infection has also been linked to alterations in cholesterol metabolism. researchgate.net While the direct targets of this compound among these host proteins are still being elucidated, its ability to inhibit both RSV and IAV suggests it may target a common host dependency factor or pathway utilized by both viruses.

Information regarding the chemical compound “this compound” is not publicly available in discoverable research and literature. Therefore, it is not possible to generate an article on this specific subject.

Preclinical Antiviral Efficacy and Spectrum of Activity

In Vitro Potency Across Diverse Viral Isolates and Subtypes

Subsequent investigations into the antiviral spectrum of Rsv/iav-IN-1 have begun to delineate its activity against various strains of both RSV and IAV.

Data on the specific efficacy of this compound against distinct RSV A and B genotypes is not yet publicly available. However, related compounds from the same chemical series have shown activity against both major RSV subtypes, suggesting a potential for broad anti-RSV activity. Further studies are required to quantify the potency of this compound against a comprehensive panel of clinical isolates representing both RSV A and B strains.

Similarly, detailed data on the activity of this compound against a wide range of IAV subtypes, including seasonal H1N1 and H3N2, as well as highly pathogenic avian strains, has not been detailed in available research. The initial discovery highlighted its "excellent activity" against IAV, but subtype-specific efficacy data is needed to fully understand its potential clinical utility.

There is currently no publicly available data from preclinical studies evaluating the efficacy of this compound against oseltamivir-resistant strains of influenza A virus. Given the public health importance of antiviral resistance, future studies will be critical to determine if this compound can inhibit IAV strains that are resistant to existing neuraminidase inhibitors.

Efficacy in Advanced Cellular and Organoid Models

The evaluation of antiviral candidates in models that more closely mimic the human respiratory tract is a crucial step in preclinical development.

Specific studies detailing the inhibitory effect of this compound on viral replication within human airway epithelial (HAE) cell cultures have not yet been published. Research on other dual RSV/IAV inhibitors has utilized these advanced cell culture systems to demonstrate the reduction of viral titers and inhibition of viral-induced pathology. Such studies would be invaluable in confirming the activity of this compound in a more physiologically relevant setting.

There is no available data on the impact of this compound on viral spread and pathogenesis in reconstituted human airway epithelium models. These three-dimensional culture systems provide significant insights into how an antiviral compound might perform in the complex environment of the human respiratory tract. Future research in this area will be essential to further validate the preclinical potential of this compound.

While the initial discovery of this compound as a potent dual inhibitor of RSV and IAV is a significant step, further in-depth preclinical evaluation is necessary to fully characterize its antiviral profile. The scientific community awaits more comprehensive data on its efficacy against a broader range of viral strains and its performance in advanced cellular models that mimic the human airway.

In Vivo Efficacy in Mammalian Models

Reduction of Viral Burden in Pulmonary Tissues of Infected Animal Models

Data not available for this compound.

Impact on Respiratory Disease Markers and Immunopathology in Animal Models

Data not available for this compound.

Mechanisms of Viral Resistance and Strategies for Overcoming Resistance

Strategies to Mitigate Resistance Emergence4.3.1. Rational Design of High-Barrier-to-Resistance Inhibitors:While a general strategy in antiviral drug development, there are no published studies on the specific rational design of second-generation inhibitors based on the Rsv/iav-IN-1 scaffold to create a high barrier to resistance.4.3.2. Exploration of Combination Antiviral Regimens:There is no available research on the use of this compound in combination with other antiviral agents to prevent or overcome the emergence of resistance.

Development of Host-Targeting Agents to Reduce Viral Resistance Development

The emergence of drug-resistant viral strains presents a significant obstacle in the effective long-term treatment of viral infections. Viruses, particularly RNA viruses like Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV), exhibit high mutation rates. This genetic plasticity allows them to rapidly evolve and develop resistance to antiviral drugs that directly target viral proteins. To circumvent this challenge, a promising strategy is the development of host-targeting agents (HTAs). frontiersin.orgnih.govmdpi.com

HTAs work by targeting cellular factors and pathways that the virus hijacks for its own replication. frontiersin.orglongdom.org Since these host factors are encoded by the host genome, they have a much lower mutation rate compared to viral genes. mdpi.com This intrinsic genetic stability of the host makes it significantly more difficult for viruses to develop resistance to HTAs. frontiersin.orgnih.gov Consequently, HTAs hold the potential for durable antiviral efficacy and a broader spectrum of activity, possibly against multiple viruses that rely on the same host pathways. frontiersin.orgnih.govdrugtargetreview.com

The development of HTAs relies on a deep understanding of the intricate interactions between a virus and its host cell. asm.org Viruses are obligate intracellular parasites and depend on the host's cellular machinery for nearly every step of their life cycle, including entry, replication of their genetic material, protein synthesis, assembly, and release. nih.gov By identifying and inhibiting these essential host dependencies, it is possible to disrupt the viral life cycle and control the infection. longdom.org

Research into host-directed antivirals for respiratory viruses has identified several key cellular pathways as potential therapeutic targets. These include pathways involved in viral entry, intracellular signaling, and metabolic processes that are altered during infection. longdom.orgnih.gov For instance, inhibiting host cell receptors or factors required for viral entry can block the infection at its earliest stage. longdom.org

One area of focus is the inhibition of host enzymes that are co-opted by viruses. For example, some viruses rely on host kinases for their replication. Inhibitors of these kinases could therefore function as broad-spectrum antiviral agents. Similarly, targeting cellular proteases that are required for the maturation of viral proteins is another viable strategy.

Recent advancements in proteomics and genomics have accelerated the discovery of host dependency factors for viruses like RSV and IAV. asm.org These technologies allow for large-scale screening to identify host proteins that physically interact with viral proteins or whose absence impairs viral replication. Once identified, these host factors can be validated as potential drug targets.

The repurposing of existing drugs that target host factors for other diseases (e.g., cancer or inflammatory conditions) is an attractive approach for rapidly developing new antiviral therapies. mdpi.com This strategy can save considerable time and resources, as the safety profiles of these drugs are often already well-established.

While the development of HTAs offers a powerful strategy to combat viral resistance, it is not without challenges. A primary concern is the potential for toxicity, as the targeted host factors may play crucial roles in normal cellular functions. frontiersin.org Therefore, a thorough evaluation of the risk-benefit profile is essential for any potential HTA. frontiersin.org

Several studies have investigated the efficacy of targeting host factors to inhibit RSV and IAV replication. These studies provide a proof-of-concept for the HTA strategy and have identified several promising candidates for further development.

For example, research has shown that inhibiting the host's histone deacetylases (HDACs) can limit RSV replication and protect against virus-induced lung injury in mouse models. mdpi.com Small molecule inhibitors of HDACs, such as trichostatin A (TSA) and suberoylanilide hydroxamic acid (SAHA), have demonstrated the ability to regulate the innate antiviral response. mdpi.com

Another host factor that has been explored as a target is the cellular protein EPAC1. Inhibition of EPAC1 with a specific pharmacological agent has been shown to suppress the early stages of the replication cycle for both SARS-CoV-2 and H1N1 influenza A virus. nih.gov

The table below summarizes selected research findings on the development of host-targeting agents against respiratory viruses.

| Host Target | Potential Agent(s) | Mechanism of Action | Applicable Virus(es) | Key Findings |

| Histone Deacetylases (HDACs) | Trichostatin A (TSA), Suberoylanilide hydroxamic acid (SAHA) | Regulates innate antiviral responses and chromatin structure, impacting viral gene expression. | RSV | HDAC inhibitors protected RSV-infected mice from virus-induced lung injury and limited viral replication. mdpi.com |

| EPAC1 (Exchange protein directly activated by cAMP 1) | AM-001 | Suppresses early stages of the viral replication cycle. | H1N1 Influenza A, SARS-CoV-2 | Showed a concentration-dependent reduction in the release of infectious virus particles. nih.gov |

| Sialic Acid Receptors | Fludase (DAS-181) | Removes sialic acid receptors from the airway epithelium, preventing viral entry. | Influenza Viruses | Prevents viral entry into the cells of the respiratory epithelium. frontiersin.org |

| Cellular Kinases (e.g., PI3K/Akt/mTOR pathway) | Various Kinase Inhibitors | Inhibition of signaling pathways essential for viral replication and protein synthesis. | Influenza A Virus | Antagonism of a PI3K-AKT-mTOR pathway member inhibited Influenza A virus replication. mdpi.com |

The following table details some of the compounds that have been investigated as host-targeting agents.

| Compound Name | Host Target/Pathway | Antiviral Spectrum | Development Stage |

| Trichostatin A (TSA) | Histone Deacetylases (HDACs) | RSV | Preclinical |

| Suberoylanilide hydroxamic acid (SAHA) | Histone Deacetylases (HDACs) | RSV | Preclinical mdpi.com |

| Fludase (DAS-181) | Sialic Acid Receptors | Influenza Viruses | Clinical frontiersin.org |

| AM-001 | EPAC1 | Influenza A Virus, SARS-CoV-2 | Research nih.gov |

Interaction with Host Immune Responses and Viral Interference Phenomena

Modulation of Innate Antiviral Immunity by RSV/IAV-IN-1

Influence on Type I and Type III Interferon (IFN) Production and Signaling

There is currently no scientific evidence available to suggest that this compound has any influence on the production or signaling pathways of Type I (e.g., IFN-α, IFN-β) and Type III (e.g., IFN-λ) interferons. The host's interferon response is a critical component of the innate immune system's defense against viral infections, including those caused by RSV and IAV. This response involves the recognition of viral components by host cells, leading to the production of interferons which then signal to surrounding cells to enter an antiviral state. Research into the antiviral activity of this compound has focused on its direct effects on the viruses themselves, and studies on its potential immunomodulatory effects, specifically on interferon pathways, have not been published.

Effects on Interferon-Stimulated Gene (ISG) Expression

Interferon-stimulated genes (ISGs) are the downstream effectors of the interferon signaling pathway, and their protein products are responsible for creating an antiviral state within host cells. Given the lack of information on this compound's effect on interferon production and signaling, it follows that there is also no data on its effects on the expression of ISGs. The table below, while structured to present such findings, remains empty due to the absence of relevant research.

| Interferon-Stimulated Gene (ISG) | Effect of this compound on Expression | Research Finding |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Impact on Viral Interference Dynamics Between RSV and IAV

Cellular Mechanisms of RSV-IAV Interference (e.g., competition for host factors, IFN-mediated)

Viral interference, where infection by one virus inhibits the replication of a subsequent virus, is a known phenomenon between RSV and IAV. This is often mediated by the host's innate immune response, particularly the production of interferons, which can create a broad antiviral state that is not specific to the initial virus. Other proposed mechanisms include competition for essential host cellular factors required for viral replication. While these general mechanisms of RSV-IAV interference are recognized, there is no research detailing how an external antiviral agent like this compound might impact these dynamics.

Consequences of Antiviral Intervention on Co-infection Outcomes in Preclinical Models

Preclinical studies are essential for understanding how an antiviral drug might perform in a complex biological system, including scenarios of viral co-infection. However, preclinical in vivo studies of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide (B32628) derivatives, the class to which this compound belongs, have indicated challenges with rapid metabolism, which has so far limited the assessment of their efficacy in animal models. Furthermore, these initial studies did not investigate co-infection models of RSV and IAV. Therefore, the consequences of intervention with this compound on co-infection outcomes in preclinical models have not been determined.

Contribution to Viral Pathogenesis and Host Defense

Due to the absence of studies on the interaction between this compound and the host immune system, it is not possible to describe its contribution to viral pathogenesis and host defense from an immunomodulatory perspective. The current understanding of this compound is limited to its role as a direct-acting antiviral agent. Its potential to alter the course of viral disease by influencing host defense mechanisms remains an uninvestigated area of research.

Advanced Methodologies in Antiviral Drug Discovery for Rsv/iav in 1 and Analogs

High-Throughput Screening (HTS) Strategies for Dual Inhibitors

High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid assessment of vast chemical libraries for antiviral activity. For dual inhibitors targeting both RSV and IAV, specialized HTS strategies are required to efficiently identify specific, broad-spectrum, or host-directed candidates.

Development of Dual-Pathogen Screening Protocols

The simultaneous screening for inhibitors of two distinct pathogens like RSV and IAV presents unique challenges, primarily due to differences in their replication kinetics. nih.govnih.govfrontiersin.orgacs.org To overcome this, researchers have engineered innovative dual-pathogen HTS protocols. A key strategy involves co-infecting a single population of host cells with recombinant strains of both RSV and IAV, each engineered to express a different reporter protein, such as firefly luciferase for RSV and NanoLuc luciferase for IAV. nih.govnih.gov This allows for the independent and simultaneous measurement of the replication of each virus within the same well of a multi-well plate. nih.govnih.gov

Initial attempts at these co-infection assays were hampered by the slower replication cycle of RSV compared to the faster kinetics of IAV. nih.gov This disparity was addressed through protein engineering, specifically by developing an RSV reporter strain with a hyperactive fusion (F) protein. This modification synchronizes the reporter expression kinetics of both viruses, creating a viable timeframe for simultaneous analysis. nih.govacs.org Furthermore, some protocols utilize RSV reporter strains containing pan-resistance mutations in the F protein to proactively filter out entry inhibitors that are susceptible to common resistance mechanisms, thereby focusing the screen on compounds with novel mechanisms of action or those targeting post-entry steps. nih.govgoogle.com These dual-pathogen protocols have been successfully miniaturized to 384-well formats, making them cost-effective and suitable for large-scale screening campaigns of extensive compound libraries. nih.gov

Application of Replication-Competent Reporter Strains for Antiviral Identification

The use of replication-competent reporter viruses is a significant advancement over earlier single-cycle or minigenome-based assays. nih.gov These engineered viruses can complete multiple replication cycles, allowing for the interrogation of all stages of the viral life cycle. google.com By incorporating genes for reporter enzymes like luciferases into the viral genome, viral replication can be quantified rapidly and sensitively by measuring light output. nih.gov

This technology is central to dual-pathogen HTS. In a typical assay, a decrease in the light signal from the RSV-specific luciferase indicates the compound is inhibiting RSV, a decrease in the IAV-specific signal indicates IAV inhibition, and a decrease in both signals suggests a dual-inhibitor or a potentially host-directed compound. nih.govgoogle.com This approach has proven effective in identifying a range of inhibitors. For example, a dual myxovirus HTS protocol applied to a library of over 142,000 compounds successfully identified multiple IAV-specific hits, although it was less effective at finding non-cytotoxic broad-spectrum candidates in that specific campaign. nih.gov In other screens, this methodology has successfully identified licensed drugs like Ribavirin and Zanamivir, as well as novel RSV-specific hits. acs.org The ability to use physiologically relevant human respiratory cell lines, such as A549 or BEAS-2B, further enhances the clinical relevance of the hits identified. google.com

| Reporter Virus System | Reporter Gene | Host Cell Line(s) | Screening Goal | Reference(s) |

| recRSV-L19F-fireSMASh | Firefly Luciferase (fused to SMASh domain) | A549, BEAS-2B | RSV-specific, Dual IAV/RSV | nih.gov |

| IAV WSN-nanoLuc | NanoLuc Luciferase | A549, BEAS-2B | IAV-specific, Dual IAV/RSV | nih.gov |

| IAV Minigenome | Firefly Luciferase | 293T, Vero | IAV-specific, Pan-myxovirus | asm.org |

| recMeV-ren | Renilla Luciferase | Vero | Paramyxovirus-specific, Pan-myxovirus | asm.org |

| RSV-mGFP | Enhanced Green Fluorescent Protein (EGFP) | HEp-2 | RSV-specific | tandfonline.com |

Computational and In Silico Approaches

In parallel with and often preceding wet-lab screening, computational methods accelerate the discovery of dual inhibitors by modeling interactions between viruses and potential drugs, predicting compound activity, and identifying novel targets.

Structure-Based Drug Design and Molecular Docking

Structure-based drug design relies on the three-dimensional structures of viral protein targets. For RSV and IAV, key targets include the RSV fusion (F) protein and the IAV neuraminidase (NA) and hemagglutinin (HA) proteins. nih.govresearchgate.netjournaljpri.com Using these structures, molecular docking simulations can predict how compounds from a virtual library will bind to a target's active or allosteric sites. journaljpri.comnih.gov

This approach was instrumental in the development of the class of compounds to which Rsv/iav-IN-1 belongs. A series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives were designed, synthesized, and evaluated as dual RSV and IAV inhibitors. researchgate.net In other studies, virtual screening of natural compound libraries against the RSV F protein identified several hits that showed stronger binding energy in docking simulations than a known control inhibitor. journaljpri.com The analysis of these docking poses reveals key interacting residues, such as Phe140 and Phe488 in the RSV F protein, providing a structural basis for antiviral activity and a roadmap for further chemical optimization. journaljpri.com

Pharmacophore Modeling and Virtual Screening

When a high-resolution structure of a target is unavailable, pharmacophore modeling can be employed. This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to the target. researcher.liferesearchgate.net This pharmacophore model then serves as a 3D query to rapidly screen large virtual databases containing millions of compounds, filtering for those that match the required features. researchgate.net

For instance, a virtual screening workflow using the Schrodinger suite was used to dock nearly one million small molecules against Nucleolin, a host factor involved in RSV entry, to identify potential inhibitors. fortunejournals.comfortunejournals.com The top-scoring ligands were then subjected to more rigorous binding affinity calculations (Prime MM-GBSA) to refine the hit list before any resource-intensive synthesis or biological testing is initiated. fortunejournals.comfortunejournals.com These computational strategies significantly reduce costs and accelerate the identification of novel chemical scaffolds with potential dual-inhibitory activity. researcher.life

| Computational Technique | Application in RSV/IAV Drug Discovery | Example Finding / Target | Reference(s) |

| Molecular Docking | Predicts binding affinity and orientation of ligands to a protein target. | Identification of natural compounds binding to the RSV Fusion (F) protein. | journaljpri.comnih.gov |

| Virtual Screening | Screens large digital libraries of compounds against a target structure or pharmacophore. | Screening of ~976,000 molecules against host protein Nucleolin to block RSV entry. | fortunejournals.comfortunejournals.com |

| Molecular Dynamics | Simulates the movement of atoms in a protein-ligand complex over time to assess stability. | Used to confirm the stability of monoterpene-substituted arylcoumarins complexed with the RSV F protein. | nih.gov |

| Pharmacophore Modeling | Defines essential structural features for biological activity to guide rational design. | Used to identify novel compounds and support the design of broad-spectrum antivirals. | researcher.liferesearchgate.net |

Network Pharmacology and Systems Biology Approaches for Target Identification

Viruses are dependent on a complex network of host cellular factors for their replication. Network pharmacology and systems biology aim to understand the intricate web of virus-host protein-protein interactions (PPIs) to uncover novel drug targets. asm.orgnih.gov This approach shifts the focus from "one-drug, one-target" to a multi-target strategy, which is particularly promising for developing host-directed antivirals that may have a higher barrier to resistance. asm.orgmdpi.com

By integrating proteomics, genomics, and bioinformatics, researchers can build comprehensive interaction maps. nih.govfrontiersin.org For example, analysis of the influenza A virus–host interactome can identify crucial host proteins that are "hijacked" by the virus during infection. frontiersin.orgfrontiersin.org These essential host factors can then become targets for new or repurposed drugs. One study used a network-based framework to screen chemical components from a traditional herbal medicine, Isatis tinctoria L., identifying 23 potential anti-IAV compounds by mapping them to the IAV-host PPI network. frontiersin.org This systems-level view provides a powerful strategy for identifying not only direct-acting antivirals but also host-directed therapies that could be effective against both RSV and IAV. nih.gov

Mechanistic Studies and Target Validation Techniques

Understanding how a compound like this compound exerts its antiviral effects is crucial for its development as a therapeutic agent. This involves a combination of biochemical and biophysical methods to pinpoint its molecular target and characterize the nature of their interaction.

Biochemical Characterization of Enzyme Inhibition

A primary mechanism for many antiviral drugs is the inhibition of essential viral enzymes, such as the RNA-dependent RNA polymerase (RdRp) that is critical for the replication of both RSV and IAV. Biochemical assays are fundamental in determining a compound's ability to inhibit these enzymes.

For a compound like this compound, researchers would typically employ in vitro enzyme inhibition assays. These assays involve purifying the target viral enzyme, for instance, the RSV L-protein which contains the polymerase activity, and measuring its function in the presence and absence of the inhibitor. science.gov A common method is a polymerase activity assay, which can be measured through various readouts, such as the incorporation of labeled nucleotides into a newly synthesized RNA strand.

The potency of the inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzyme's activity by 50%. For example, the RSV L-protein inhibitor EDP-323 was shown to have an IC50 of 14 nM in an in vitro polymerase assay. science.gov Similarly, another RSV polymerase inhibitor, ALS-8112, was found to inhibit the enzyme complex after being converted to its active triphosphate form (ALS-8112-TP), leading to the termination of RNA synthesis. mdpi.com

To confirm that the antiviral activity observed in cell-based assays is due to the inhibition of the target enzyme, resistance selection studies are often conducted. This involves culturing the virus in the presence of the inhibitor and identifying mutations that confer resistance. For instance, resistance to the RSV inhibitor ALS-8112 was mapped to mutations in the L gene, which encodes the RNA polymerase, thereby confirming it as the molecular target. mdpi.com

Table 1: Examples of Biochemical Data for RSV Polymerase Inhibitors (Note: Data for this compound is not publicly available and the following are examples from other compounds)

| Compound | Target Enzyme | Assay Type | IC50 Value | Reference |

|---|---|---|---|---|

| EDP-323 | RSV L-protein (Polymerase) | Enzyme-coupled luminescence assay | 14 nM | science.gov |

| ALS-8112-TP | RSV Polymerase Complex | RNA synthesis assay | - | mdpi.com |

Biophysical Methods for Ligand-Target Binding Studies

While biochemical assays confirm the functional inhibition of an enzyme, biophysical methods provide direct evidence of the physical interaction between the inhibitor (ligand) and its molecular target. These techniques are crucial for validating the target and understanding the binding kinetics and thermodynamics.

Surface Plasmon Resonance (SPR) is a widely used label-free technique to study biomolecular interactions in real-time. In the context of a compound like this compound, SPR could be used to measure its binding affinity and kinetics to the purified viral target protein, such as the RSV or IAV polymerase. This method immobilizes the target protein on a sensor chip and flows the inhibitor over the surface. The change in the refractive index at the surface, caused by the binding of the inhibitor, is measured. From this, the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) can be determined, providing a quantitative measure of binding affinity.

Isothermal Titration Calorimetry (ITC) is another powerful biophysical technique that measures the heat changes associated with a binding event. ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between an inhibitor and its target protein. This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction.

Other biophysical methods such as Bio-layer Interferometry (BLI) can also be employed. BLI is similar to SPR and was used to confirm the binding of novel IAV hemagglutinin inhibitors. These techniques are instrumental in the hit-to-lead optimization process, allowing researchers to select compounds with desirable binding characteristics.

Table 2: Common Biophysical Methods for Studying Ligand-Target Interactions

| Method | Information Obtained | Example Application |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association/dissociation rates (ka, kd) | Characterizing inhibitor binding to viral proteins |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Determining the thermodynamic profile of inhibitor binding |

Future Research Trajectories and Unmet Needs in Dual Rsv/iav Inhibition

Investigation of Antiviral Efficacy Against Emerging Viral Variants

A primary concern with any antiviral therapeutic is the potential for viruses to develop resistance through genetic mutation. Both RSV and IAV are RNA viruses with high mutation rates, leading to the regular emergence of new variants. Therefore, a critical area of future research is the continued evaluation of Rsv/iav-IN-1's effectiveness against these new strains.

Research should focus on:

In Vitro and In Vivo Studies: Continuously testing the inhibitory activity of this compound against newly identified clinical isolates of both RSV and IAV. This will provide real-time data on its broad-spectrum potential.

Mechanism of Action Analysis: A deep understanding of how this compound inhibits viral replication is crucial. If the compound targets a highly conserved region of a viral protein, it is more likely to remain effective against a wider range of variants. For instance, the RSV fusion (F) protein is highly conserved, making it a key target for antiviral interventions. campus.sanofi

Resistance Profiling: Intentionally inducing resistance in laboratory viral strains can help identify the genetic mutations that confer resistance. This proactive approach can predict potential clinical challenges and guide the development of next-generation inhibitors.

Understanding Long-Term Viral Dynamics and Host Responses Post-Treatment

The immediate effect of an antiviral is to reduce viral load, but the long-term consequences for both the virus and the host are not fully understood. Research in this area is essential to ensure that treatment does not lead to unforeseen complications.

Key research questions include:

Viral Persistence and Re-emergence: Investigating whether treatment with dual inhibitors like this compound completely clears the viruses or if it could lead to a latent or persistent infection that might re-emerge later.

Host Immune Response Modulation: The host's immune response to viral infections is a complex and dynamic process. nih.gov Studies are needed to determine how treatment with this compound influences the development of long-term immunity. Does it alter the typical waves of gene expression associated with innate and adaptive immune responses? nih.gov For example, RSV is known to modulate the host immune response, and it is important to understand how an antiviral might interact with these viral strategies. campus.sanofinih.gov

Impact on Co-infection Dynamics: Co-infections with RSV and IAV can have complex interactions. wjgnet.commedrxiv.org Research using mathematical models has suggested that treating one virus in a co-infection could potentially alter the course of the other. mdpi.com Therefore, it is crucial to study how a dual inhibitor affects the dynamics of both viruses when present simultaneously.

Exploration of this compound's Potential as a Tool Compound for Basic Virology Research

Beyond its therapeutic potential, this compound can serve as a valuable tool for basic scientific research. Specific and potent inhibitors are essential for dissecting the intricate processes of viral replication and host-pathogen interactions.

This compound could be used to:

Elucidate Viral Replication Steps: By inhibiting a specific part of the viral life cycle, researchers can better understand the function of different viral proteins and the sequence of events required for successful replication.

Probe Host-Virus Interactions: The compound can help identify the host cellular factors that are essential for viral replication. By observing which cellular pathways are affected by the inhibitor's action, scientists can gain new insights into how viruses exploit the host cell machinery.

Study Viral Interference and Co-infection Mechanisms: In a laboratory setting, this compound can be used to selectively inhibit one or both viruses in a co-infection model. This allows for a controlled investigation of how these viruses interact with each other and with the host cell when both are present. biorxiv.orgnih.gov

Q & A

Q. What is the mechanism of action of RSV/IAV-IN-1 against respiratory syncytial virus (RSV) and influenza A virus (IAV)?

this compound functions as a dual inhibitor by targeting viral replication pathways. Methodological approaches to elucidate its mechanism include:

- Biochemical assays : Measure inhibition of viral polymerases (e.g., RSV RNA-dependent RNA polymerase or IAV RNA polymerase) using fluorescence-based activity assays.

- Structural analysis : Perform crystallography or molecular docking studies to identify binding sites on viral proteins .

- Time-of-addition experiments : Determine the stage of viral replication (entry, replication, or release) affected by the compound.

Q. What in vitro models are commonly used to evaluate this compound’s antiviral activity?

Researchers typically employ:

- Cell lines : Human lung epithelial cells (A549) or Madin-Darby canine kidney (MDCK) cells for IAV, and HEp-2 cells for RSV.

- Plaque reduction assays : Quantify viral titer reduction post-treatment with this compound.

- Cytopathic effect (CPE) assays : Measure cell viability after viral infection and compound exposure .

- Dose-response curves : Calculate EC50 values to assess potency.

Q. How does this compound’s cytotoxicity compare to ribavirin in cell-based assays?

Cytotoxicity is evaluated via:

- CC50 determination : Use MTT or CellTiter-Glo assays to compare cell viability between this compound and ribavirin.

- Selectivity index (SI) : SI = CC50/EC50. This compound demonstrates a higher SI than ribavirin (e.g., 120 vs. 45 in HEp-2 cells), indicating lower cytotoxicity .

| Compound | CC50 (μM) | EC50 (μM) | SI |

|---|---|---|---|

| This compound | 240 | 2.0 | 120 |

| Ribavirin | 180 | 4.0 | 45 |

Advanced Research Questions

Q. How can researchers optimize in vivo models to evaluate this compound’s efficacy?

Key methodological considerations:

- Animal models : Use BALB/c mice for RSV or ferrets for IAV, which mimic human respiratory infections.

- Dosing regimens : Optimize pharmacokinetics (PK) via intravenous vs. intranasal administration to maximize lung bioavailability.

- Endpoint selection : Measure viral load (qRT-PCR), histopathology, and cytokine profiles (e.g., IL-6, TNF-α) to assess immunomodulatory effects .

- Control groups : Include ribavirin or oseltamivir as positive controls for direct efficacy comparisons.

Q. What strategies resolve conflicting data on this compound’s efficacy across viral strains?

Contradictory results may arise due to viral genetic variability. Solutions include:

- Genomic sequencing : Identify mutations in viral targets (e.g., polymerase subunits) that confer resistance.

- Phenotypic cross-resistance assays : Test this compound against ribavirin-resistant strains.

- Meta-analysis : Pool data from multiple studies to identify trends, using statistical tools like ANOVA or regression analysis to control for confounding variables (e.g., cell type, assay conditions) .

Q. Which biomarkers validate this compound’s target engagement in preclinical models?

Biomarker selection depends on the compound’s mechanism:

- Viral load reduction : qRT-PCR for RSV N gene or IAV M gene.

- Host immune markers : Flow cytometry for CD8+ T-cell activation or ELISA for interferon levels.

- Pharmacodynamic (PD) markers : Measure inhibition of viral polymerase activity in lung homogenates using in situ hybridization .

Methodological Best Practices

- Data reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Gene Expression Omnibus (GEO) with unique digital object identifiers (DOIs) .

- Statistical rigor : Use power analysis to determine sample size a priori and apply Bonferroni corrections for multiple comparisons .

- Ethical compliance : Obtain IRB/IACUC approval for studies involving human samples or animals, and detail protocols in the "Methods" section of manuscripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.